molecular formula C10H6F3NO B1333351 6-(Trifluoromethyl)quinolin-4-ol CAS No. 49713-51-1

6-(Trifluoromethyl)quinolin-4-ol

Cat. No. B1333351
CAS RN: 49713-51-1
M. Wt: 213.16 g/mol
InChI Key: CEIVPELVRVTMJW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinolin-4-ol is a derivative of quinoline, substituted with a trifluoromethyl group . It has a molecular weight of 213.156 Da .


Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethyl)quinolin-4-ol is C10H6F3NO . The InChI code is 1S/C10H6F3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Metallophthalocyanines : 6-(Trifluoromethyl)quinolin-4-ol and its derivatives play a role in the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines. These compounds have been characterized for their aggregation properties in various solvents, providing insights into their potential applications in materials science and nanotechnology (Bıyıklıoğlu & Acar, 2012).

  • Photophysical Properties : Studies involving derivatives of 8-hydroxyquinoline, which is structurally similar to 6-(Trifluoromethyl)quinolin-4-ol, have explored their electronic structures and photophysical properties using methods like density functional theory. These studies are crucial for understanding the potential of such compounds in optoelectronic applications (Suliman, Al-Nafai, & Al-Busafi, 2014).

  • Antimicrobial Activity : Several studies have synthesized derivatives of 6-(Trifluoromethyl)quinolin-4-ol to test their antimicrobial activities. These compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for drug development (Holla et al., 2005; Holla et al., 2006; Garudachari et al., 2014; Eswaran, Adhikari, & Shetty, 2009).

  • Photocatalysis : Research has been conducted on visible-light-induced perfluoroalkylaion of quinolin-4-ol, which is closely related to 6-(Trifluoromethyl)quinolin-4-ol. This research is significant for the development of efficient photocatalytic methods in organic synthesis (Li et al., 2019).

Molecular Modification and Complex Formation

  • Synthesis of Complexes : Studies have focused on the synthesis of complexes involving quinolin-8-ol derivatives. These complexes exhibit properties like aggregation-induced emission enhancement, which can be leveraged in the fields of material science and sensor technology (Chu et al., 2018).

  • Functionalization of Quinolines : Research into the direct metalation and subsequent functionalization of trifluoromethyl-substituted quinolines, including derivatives similar to 6-(Trifluoromethyl)quinolin-4-ol, has provided new pathways for the synthesis of various quinoline-based compounds. This work is vital for the development of new synthetic strategies in organic chemistry (Schlosser & Marull, 2003).

properties

IUPAC Name

6-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVPELVRVTMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379406
Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)quinolin-4-ol

CAS RN

49713-51-1
Record name 6-(Trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49713-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49713-51-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Medapi, J Renuka, S Saxena, JP Sridevi… - Bioorganic & medicinal …, 2015 - Elsevier
Antibiotics with good therapeutic value and novel mechanism of action are becoming increasingly important in today’s battle against bacterial resistance. One of the popular targets …
Number of citations: 54 www.sciencedirect.com
T Felicetti, N Cedraro, A Astolfi, G Cernicchi… - European Journal of …, 2022 - Elsevier
Antimicrobial resistance (AMR) represents a global health issue threatening our social lifestyle and the world economy. Efflux pumps are widely involved in AMR by playing a primary …
Number of citations: 5 www.sciencedirect.com
T Felicetti, D Machado, R Cannalire… - ACS Infectious …, 2019 - ACS Publications
Nontuberculous mycobacteria (NTM) are ubiquitous microbes belonging to the Mycobacterium genus. Among all NTM pathogens, M. avium is one of the most frequent agents causing …
Number of citations: 10 pubs.acs.org
E Pitta - 2017 - repository.uantwerpen.be
Chapter 7 Page 1 Faculteit Farmaceutische, Biomedische en Diergeneeskundige Wetenschappen Departement Farmaceutische Wetenschappen Medicinale Chemie Structural …
Number of citations: 0 repository.uantwerpen.be

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